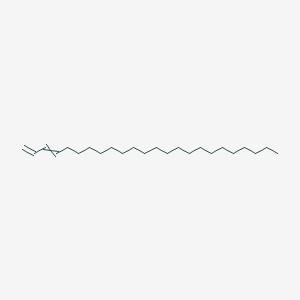

Tetracosa-1,3-diene

Description

Properties

CAS No. |

75081-20-8 |

|---|---|

Molecular Formula |

C24H46 |

Molecular Weight |

334.6 g/mol |

IUPAC Name |

tetracosa-1,3-diene |

InChI |

InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-24H2,2H3 |

InChI Key |

HRZMCADYEQRDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetracosa 1,3 Diene and Analogous Structures

Stereoselective Synthetic Strategies for Conjugated Dienes

The controlled construction of the 1,3-diene system is paramount in modern organic chemistry, as the geometric configuration of the double bonds dictates the molecule's physical properties and chemical reactivity. nih.gov Stereoselective strategies are essential for synthesizing specific isomers, such as the (1E,3E), (1E,3Z), (1Z,3E), or (1Z,3Z) configurations of Tetracosa-1,3-diene. Transition-metal-catalyzed cross-coupling reactions have become the most robust and widely employed methods for achieving this, allowing for the stereodefined coupling of pre-functionalized building blocks. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, nickel, and ruthenium, represent the cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. mdpi.com These methods offer unparalleled efficiency and selectivity in the synthesis of conjugated dienes from simpler, readily available precursors. nih.gov

Palladium-Catalyzed Heck Reactions for Diene Formation

The Mizoroki-Heck reaction, which typically involves the palladium-catalyzed coupling of a vinyl halide with an alkene, is a formidable tool for assembling conjugated dienes. organic-chemistry.org This reaction is particularly noted for its excellent trans-selectivity. organic-chemistry.org Research has demonstrated that using specific catalyst systems can lead to highly efficient and selective diene synthesis. For instance, a catalyst system comprising [Pd(η3-C3H5)Cl]2 and the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) has been used to prepare a wide array of 1,3-dienes from vinyl bromides with low catalyst loadings. organic-chemistry.org This system is effective for coupling both α- and β-substituted vinyl bromides with various functionalized and non-functionalized alkenes, consistently producing dienes with high E,E-selectivity. organic-chemistry.org

| Catalyst / Ligand | Vinyl Bromide | Alkene | Base | Yield (%) | TON | Ref |

| [Pd(η3-C3H5)Cl]2 / Tedicyp | (E)-1-Bromo-1-dodecene | n-Butyl acrylate | NaOAc | 95 | 19,000 | organic-chemistry.org |

| [Pd(η3-C3H5)Cl]2 / Tedicyp | (E)-β-Bromostyrene | Styrene | NaOAc | 98 | 66,000 | organic-chemistry.org |

| [Pd(η3-C3H5)Cl]2 / Tedicyp | (E)-β-Bromostyrene | 1-Octene | NaOAc | 92 | 18,400 | organic-chemistry.org |

| [Pd(η3-C3H5)Cl]2 / Tedicyp | 1-Bromocyclohexene | n-Butyl acrylate | NaOAc | 96 | 19,200 | organic-chemistry.org |

Table 1: Examples of Pd-Catalyzed Heck Reactions for Diene Synthesis. organic-chemistry.org

Nickel-Catalyzed Reductive Coupling Approaches

Nickel-catalyzed reductive coupling reactions have emerged as a powerful strategy for diene synthesis, valued for their high atom- and step-economy. rsc.org These methods often proceed via cross-electrophile coupling, avoiding the need to pre-form sensitive organometallic reagents by using a metallic reductant like zinc or manganese in situ. researchgate.net A significant advancement in this area is the nickel-catalyzed reductive coupling of two different unsymmetrical internal alkynes. By employing a hemilabile directing group strategy, this method overcomes challenges in controlling self-dimerization and regioselectivity, enabling the synthesis of complex, penta-substituted 1,3-dienes with high regio- and enantioselectivity. rsc.org This approach is particularly attractive as it builds highly substituted dienes from simple, readily available alkyne precursors. rsc.org

| Ni-Catalyst | Ligand | Reductant | Substrates | Yield (%) | Regiomeric Ratio (rr) | Ref |

| NiBr2·diglyme | Chiral Pyrox Ligand | Zn | Ynone + Phenylacetylene derivative | 81 | >20:1 | rsc.org |

| NiBr2·diglyme | Chiral Pyrox Ligand | Zn | Ynone + Thienylacetylene derivative | 75 | >20:1 | rsc.org |

| NiBr2·diglyme | Chiral Pyrox Ligand | Zn | Ynone + Alkylacetylene derivative | 70 | 10:1 | rsc.org |

Table 2: Examples of Ni-Catalyzed Reductive Cross-Coupling of Unsymmetrical Alkynes. rsc.org

Stereospecific Coupling with Organometallic Reagents (e.g., Alkenyltrifluoroborates, Alkenylsilanes)

The Suzuki-Miyaura cross-coupling reaction is a premier method for the stereospecific synthesis of conjugated dienes. The use of air-stable and easily handled potassium alkenyltrifluoroborates as coupling partners has significantly enhanced the utility of this reaction. acs.orgorganic-chemistry.org By selecting the appropriate stereoisomers of the alkenyltrifluoroborate and the alkenyl bromide, any of the four possible geometric isomers of the resulting conjugated diene can be synthesized with exceptional stereospecificity. acs.orgcapes.gov.br The reaction generally proceeds under mild conditions using a palladium catalyst, a phosphine (B1218219) ligand, and a base like cesium carbonate. organic-chemistry.org This methodology tolerates a wide variety of functional groups, making it suitable for complex syntheses. acs.org In addition to organoboron reagents, alkenylsilanes have also been developed for stereospecific palladium-catalyzed cross-coupling reactions. organic-chemistry.org

| Alkenyltrifluoroborate | Alkenyl Bromide | Catalyst / Ligand | Product Diene | Yield (%) | Stereochemical Purity | Ref |

| (E)-Potassium dec-1-enyltrifluoroborate | (E)-1-Bromo-2-phenylethene | Pd(OAc)2 / PPh3 | (1E,3E)-1-Phenyl-dodeca-1,3-diene | 91 | >98% E,E | acs.orgorganic-chemistry.org |

| (Z)-Potassium dec-1-enyltrifluoroborate | (E)-1-Bromo-2-phenylethene | Pd(OAc)2 / PPh3 | (1Z,3E)-1-Phenyl-dodeca-1,3-diene | 84 | >98% Z,E | acs.orgorganic-chemistry.org |

| (E)-Potassium dec-1-enyltrifluoroborate | (Z)-1-Bromo-2-phenylethene | Pd(OAc)2 / PPh3 | (1E,3Z)-1-Phenyl-dodeca-1,3-diene | 81 | >98% E,Z | acs.orgorganic-chemistry.org |

| (Z)-Potassium dec-1-enyltrifluoroborate | (Z)-1-Bromo-2-phenylethene | Pd(OAc)2 / PPh3 | (1Z,3Z)-1-Phenyl-dodeca-1,3-diene | 75 | >98% Z,Z | acs.orgorganic-chemistry.org |

Table 3: Stereospecific Synthesis of Conjugated Dienes via Suzuki-Miyaura Coupling. acs.orgorganic-chemistry.org

Oxidative Cross-Coupling Mechanisms

Oxidative cross-coupling reactions provide an efficient alternative to traditional methods by enabling the direct formation of C-C bonds from vinylic C-H bonds. nih.gov This strategy enhances synthetic efficiency as it requires the pre-activation of only one of the vinylic partners. nih.gov An oxidative Heck reaction using a Pd(II)/sulfoxide catalytic system allows for the coupling of non-activated terminal olefins with vinyl boronic esters, furnishing complex E-dienes in good yields and with high selectivity. nih.gov Ruthenium catalysts have also been employed for oxidative cross-coupling. A system using [RuCl2(p-cymene)]2 as a catalyst under base- and ligand-free conditions facilitates the reaction between activated olefins and vinyl boronates to produce (E,E)-1,3-dienes with exclusive stereoselectivity. organic-chemistry.org Furthermore, palladium-catalyzed oxidative coupling of conjugated enynones with allylarenes has been developed to synthesize furyl-substituted 1,3-dienes. acs.org

| Catalyst | Oxidant | Substrate 1 (C-H) | Substrate 2 (Activated) | Diene Product | Yield (%) | Ref |

| Pd(OAc)2 / SPhos | Benzoquinone | Terminal Olefin | Vinyl Boronic Ester | (E,E)-Diene | 51 | nih.gov |

| [RuCl2(p-cymene)]2 | AgOAc | Acrylate | Vinyl Boronate | (E,E)-Diene | 92 | organic-chemistry.org |

| Pd(OAc)2 / PPh3 | 2,6-DMBQ | Allylbenzene | Conjugated Enynone | Furyl-substituted Diene | 33 | acs.org |

Table 4: Examples of Oxidative Cross-Coupling Reactions for Diene Synthesis.

Ruthenium Complex-Catalyzed Reactions with Internal Alkynes

Ruthenium complexes catalyze unique transformations that are not readily accessible with other metals. A notable example is the synthesis of functionalized conjugated dienes from the reaction of alkynes with diazo compounds, which serve as carbene precursors. acs.org In the presence of a catalyst like Cp*RuCl(cod), an alkyne can react with two equivalents of a diazo compound, such as N2CHSiMe3, to selectively form a 1,4-bistrimethylsilylbuta-1,3-diene in a single step. acs.org This reaction demonstrates remarkable selectivity; terminal alkynes yield products with Z stereoselectivity at the less hindered double bond, while internal alkynes favor the E-configuration. acs.org Other ruthenium-catalyzed reactions include the codimerization of terminal alkynes and 1,3-dienes to generate enynes, showcasing the atom-economic nature of these transformations. nih.gov

| Catalyst | Alkyne | Carbene Precursor | Product | Yield (%) | Stereoselectivity | Ref |

| CpRuCl(cod) | 1-Octyne | N2CHSiMe3 | 1,4-Bis(trimethylsilyl)deca-1,3-diene | 82 | Z/E = 95:5 | acs.org |

| CpRuCl(cod) | Diphenylacetylene | N2CHSiMe3 | 1,4-Diphenyl-1,4-bis(trimethylsilyl)buta-1,3-diene | 85 | E/Z = 95:5 | acs.org |

| CpRuCl(cod) | 4-Octyne | N2CHSiMe3 | 5,8-Bis(trimethylsilyl)dodeca-5,7-diene | 80 | E/Z = 95:5 | acs.org |

| CpRuCl(cod) | 1-Octyne | N2CHCO2Et | Diethyl 2,5-bis(hexyl)hexa-2,4-dienedioate | 55 | - | acs.org |

Table 5: Ruthenium-Catalyzed Synthesis of Dienes from Alkynes and Diazo Compounds. acs.org

Sequential Three-Component Cross-Coupling Strategies

Three-component coupling reactions represent a highly efficient approach to molecular synthesis, allowing for the rapid construction of complex structures from simple, readily available starting materials. A notable strategy for synthesizing 1,3-dienes involves a palladium-catalyzed sequential three-component cross-coupling of alkenes, bromoalkynes, and boronic acids. acs.org In this process, alkenes serve a dual role as both hydride and alkenyl donors, which helps to minimize side reactions and promotes the selective formation of 1,3-dienes. acs.org The proposed mechanism initiates with the in-situ formation of a palladium hydride species. acs.org This is followed by the Suzuki-Miyaura cross-coupling of the bromoalkyne and boronic acid to generate an internal alkyne intermediate. acs.org The palladium hydride then participates in the hydroalkenylation of this intermediate, ultimately leading to the desired (Z,E)-1,3-diene product with excellent stereoselectivity after a final β-hydride elimination step. acs.org

Another powerful sequential process combines a Suzuki-Miyaura coupling with a palladium-mediated allene (B1206475) isomerization. acs.org This base-free method couples propargyl alcohols with boronic acids, which generates an allene intermediate in situ. acs.org A key aspect of this reaction is the boric acid byproduct, which facilitates the formation of a palladium-hydrido complex essential for the subsequent isomerization of the unactivated allene into the conjugated 1,3-diene via a hydro-palladation/dehydro-palladation sequence. acs.org This methodology is robust, showing good tolerance for a range of boronic acids, including those with electron-donating or-withdrawing groups and heteroarylboronic acids. acs.org

Palladium catalysis also enables the three-component coupling of 1,3-dienes with vinyl triflates and boronic acids. nih.gov This reaction proceeds through the oxidative addition of the vinyl triflate to a Pd(0) catalyst, followed by Heck insertion of the diene to form a π-allyl palladium intermediate. nih.gov This intermediate effectively suppresses β-hydride elimination, allowing for a subsequent transmetallation with the boronic acid to yield selectively functionalized skipped diene products. nih.gov

Olefination Reactions for 1,3-Diene Construction

Olefination reactions are a cornerstone of alkene synthesis and have been extensively adapted for the stereoselective construction of 1,3-dienes. nih.gov

The Julia-Kocienski olefination is a highly regarded method for creating carbon-carbon double bonds, prized for its operational simplicity and high (E)-selectivity. researchgate.netresearchgate.net This reaction typically involves the coupling of an aldehyde or ketone with a heteroaryl-bearing sulfone, such as 1-phenyl-1H-tetrazolyl (PT) sulfone, in the presence of a strong base. researchgate.netresearchgate.net It has found widespread application in the late-stage synthesis of complex natural products containing olefinic fragments. researchgate.net

Recent modifications have further enhanced the predictability and utility of this reaction. One such development employs cation-specific chelating agents, which allows for predictable control over the (E/Z)-selectivity of the newly formed double bond. researchgate.netacs.org The stereochemical outcome of this modified pathway is influenced by the structure of the aldehyde used in the reaction. acs.org These advancements provide chemists with greater control over the geometry of the target diene. acs.org

Table 1: Representative Julia-Kocienski Olefination Reactions for Diene Synthesis

| Sulfone Reactant | Aldehyde Reactant | Base/Conditions | Product (E/Z Ratio) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1H-tetrazolyl (PT) Sulfone | Aromatic/Aliphatic Aldehydes | Strong Base (e.g., KHMDS) | Predominantly (E)-Alkene | Good | researchgate.net, researchgate.net |

| Allylic PT Sulfone | Cinnamaldehyde | KHMDS, 18-crown-6 | (E,E/E,Z)-Diene | 85% | acs.org |

| Allylic PT Sulfone | Benzaldehyde | LiHMDS | (E,E/E,Z)-Diene | 81% | acs.org |

A mild, base-free, and operationally simple route to (E)-1,3-dienes involves the Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes. organic-chemistry.orgnih.gov This method offers excellent stereoselectivity and generally produces good to excellent yields of the desired diene. nih.govacs.org The reaction circumvents the need for the strongly basic conditions often required by other olefination methods, making it compatible with a wider range of functional groups. acs.org Although the starting 1,3-bis(silyl)propene is not commercially available, it can be prepared from allylsilane. nih.gov The procedure stands as a valuable and complementary approach to traditional methods for constructing 1,3-dienes. acs.org

Often, synthetic routes produce mixtures of diene isomers. An efficient cobalt-catalyzed geometrical isomerization process can convert E/Z mixtures of 1,3-dienes into the thermodynamically more stable (E)-isomers with high stereoselectivity. bohrium.comnih.govacs.org This transformation is typically achieved using a catalyst system combining a cobalt(II) chloride (CoCl₂) precatalyst with a specialized amido-diphosphine-oxazoline (PAO) ligand. bohrium.comacs.org The reaction proceeds in a stereoconvergent manner and demonstrates broad substrate scope and good functional group tolerance. nih.govacs.org

A proposed catalytic cycle suggests that a cobalt-hydride species is generated in situ. acs.org This active catalyst engages in a 3,4-migratory insertion into the (Z)-diene, forming a homoallylic cobalt complex. acs.org Subsequent σ-π-σ isomerization and β-hydride elimination release the final (E)-diene product and regenerate the cobalt-hydride catalyst. acs.org The process is robust and can be scaled up to the gram scale with a low catalyst loading of just 1 mol %. acs.org

Table 2: Cobalt-Catalyzed Z to E Isomerization of 1,3-Dienes

| Substrate (Initial E/Z Ratio) | Catalyst System | Conditions | Product (Final E/Z Ratio) | Yield | Reference |

|---|---|---|---|---|---|

| Aryl-substituted 1,3-diene (45/55) | CoCl₂ / PAO Ligand, NaBHEt₃ | THF, 25 °C, 12 h | >99/1 | 96% | acs.org |

| Alkyl-substituted 1,3-diene (50/50) | CoCl₂ / PAO Ligand, NaBHEt₃ | THF, 25 °C, 12 h | >99/1 | 95% | acs.org |

Lewis Acid-Promoted Additions to 1,3-Bis(silyl)propenes

Rearrangement and Metathesis Reactions

Rearrangement and metathesis reactions provide atom-economical pathways to conjugated dienes, often involving the reorganization of existing carbon skeletons.

Enyne metathesis is a powerful and fundamental reaction in organic synthesis for forming conjugated 1,3-diene systems. chim.itbeilstein-journals.org The reaction, which involves the reorganization of bonds between an alkene and an alkyne, is typically catalyzed by transition metal complexes, most notably ruthenium carbene catalysts such as the Grubbs' catalyst. chim.itmdpi.com This process is appealing from a green chemistry perspective as it is an atom-economical transformation driven by the enthalpic stability of the resulting conjugated diene product. chim.itbeilstein-journals.org

Enyne metathesis can be performed in two main variants:

Intramolecular (Ring-Closing Enyne Metathesis, RCEYM): This variant is widely used to synthesize cyclic compounds containing a diene moiety, such as pyrrolines and tetrahydropyridines, from acyclic precursors. chim.itmdpi.com

Intermolecular (Enyne Cross-Metathesis, EYCM): This variant couples a separate alkene and alkyne, offering direct catalytic access to a wide range of linear dienes. beilstein-journals.orgacs.org However, its synthetic utility can sometimes be limited by factors such as the need for excess starting alkene, low E/Z selectivity, and challenges in accessing certain diene substitution patterns directly. acs.orgcaltech.edu

Despite these limitations, enyne metathesis has been successfully applied as a key step in the total synthesis of numerous complex bioactive molecules and natural products. beilstein-journals.orgmdpi.com

Gold(I)-Catalyzed Rearrangements of Allenyl Carbinol Esters

Gold(I) catalysts have emerged as powerful tools for the activation of allenes toward nucleophilic attack, enabling a range of useful transformations. mdpi.com One such transformation is the rearrangement of allenyl carbinol esters to form functionalized 1,3-butadien-2-ol esters. organic-chemistry.orgacs.org This method provides an efficient, rapid, and stereoselective route to these valuable diene structures under mild conditions. acs.org

The reaction proceeds via a 1,3-shift of an ester group onto a gold-activated allene. organic-chemistry.orgacs.org The gold(I) catalyst, often a biphenylphosphine-gold(I) complex, activates the allene, facilitating the migration of the ester moiety. organic-chemistry.org This process typically exhibits high E-selectivity, and a variety of ester groups, including acetates, benzoates, and pivalates, can be successfully employed. organic-chemistry.org Mechanistic studies suggest the formation of a cationic intermediate, followed by the simultaneous cleavage of the C-O and Au-C bonds to yield the diene product. organic-chemistry.org

This methodology offers a significant advantage over traditional methods that often require high temperatures or harsh acidic or basic conditions, which may not be compatible with complex substrates. organic-chemistry.org The mild reaction conditions and low catalyst loadings make this a highly attractive approach for the synthesis of functionalized dienes. organic-chemistry.orgacs.org

| Catalyst System | Substrate | Product | Selectivity | Reference |

| Biphenylphosphine-gold(I) complex | Allenyl carbinol esters | 1,3-Butadien-2-ol esters | High E-selectivity | organic-chemistry.org |

| AuCl₃/Nitrosobenzene | Aryl-substituted allenes | 1,3-Dienes | Excellent | mdpi.com |

Palladium-Catalyzed Isomerization of Methylenecyclopropanes

Palladium catalysis provides another effective strategy for the synthesis of 1,3-dienes through the isomerization of methylenecyclopropanes (MCPs). organic-chemistry.orgacs.orgnih.govfigshare.com The Pd(PPh₃)₄-catalyzed isomerization of MCPs in acetic acid and toluene (B28343) at 80°C yields 1-substituted or 1,1-disubstituted dienes in good to excellent yields under mild conditions. organic-chemistry.orgacs.orgnih.govfigshare.com

The mechanism of this transformation has been investigated using deuterium-labeling experiments. acs.org It is believed to proceed through a π-allylmetal hydride intermediate without the need for an external hydrogen source. thieme-connect.de This reaction offers a versatile route to a range of diene structures.

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Pd(PPh₃)₄ | Methylenecyclopropanes (MCPs) | 1-substituted or 1,1-disubstituted dienes | Acetic acid, Toluene, 80°C | Good to excellent | acs.orgnih.govfigshare.com |

Cyclopropene-Based Approaches as C4 Units

Cyclopropenes have gained recognition as valuable C4 building blocks in the synthesis of 1,3-dienes. researchgate.netresearchgate.netrsc.org An efficient method involves the rhodium-catalyzed reaction of enaminones with acetate-substituted cyclopropenes. researchgate.netresearchgate.netrsc.org This reaction proceeds through a unique process involving the cleavage of the C=C bond of the enaminone and insertion of a new C(sp²) source from the cyclopropene, leading to the formation of two new C-C single bonds. researchgate.netresearchgate.net This approach allows for the synthesis of dicarbonyl-functionalized 1,3-dienes under very mild conditions, including low catalyst loading and ambient temperature. researchgate.netrsc.org

The versatility of cyclopropenes in synthesis is further demonstrated by their use in palladium-catalyzed alkynylallylation reactions, where they undergo a decarboxylative reorganization to form highly functionalized dienynes with excellent regio- and stereoselectivity. researchgate.net

Biomimetic Synthetic Pathways Involving Diene Systems

Nature often employs elegant and efficient strategies for the construction of complex molecular architectures. Biomimetic synthesis seeks to emulate these natural pathways to develop novel and effective synthetic methods.

Exploration of Diels-Alder Reaction Principles in Complex Molecular Architecture

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings and has been widely applied in the total synthesis of natural products. nih.govchem-station.com This reaction's versatility allows for the construction of intricate molecular frameworks and is a key process in the biosynthesis of many natural products. nih.gov

In a biomimetic context, the Diels-Alder reaction can be employed to construct complex polycyclic systems from diene and dienophile precursors. nih.govnih.gov For instance, the total synthesis of the marine diterpenoid elisabethin A utilized a highly stereocontrolled intramolecular Diels-Alder (IMDA) reaction. nih.gov This key step, which involved a terminal (Z)-diene, proceeded under biomimetic conditions (water, room temperature) with high yield and stereoselectivity. nih.gov

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, specifically the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov This principle is fundamental to both chemical synthesis and biosynthesis. nih.gov

Regio- and Chemoselectivity Control in Long-Chain Conjugated Diene Synthesis

The synthesis of long-chain conjugated dienes like this compound presents significant challenges in controlling regio- and chemoselectivity. The presence of multiple reactive sites necessitates precise control to achieve the desired isomer.

Recent advances in catalysis have provided powerful solutions to this challenge. For example, manganese(I)-catalyzed C-H activation has enabled the highly regioselective synthesis of linear 1,3-dienes. acs.org This method allows for the insertion of allenes into aromatic and heteroaromatic substrates, occurring exclusively at the terminal carbon of the allene. acs.org This strategy features wide functional group tolerance and can be applied to the late-stage functionalization of complex molecules. acs.org

Palladium catalysis has also proven effective in achieving high levels of regio-, chemo-, and stereoselectivity in the synthesis of multisubstituted 1,3-dienes. chinesechemsoc.org A redox-neutral dienylation pathway allows for the modular synthesis of highly functionalized 1,3-dienes with excellent control over the stereochemistry of the double bonds. chinesechemsoc.org

Furthermore, the development of selective oxidative cleavage methods for unsymmetrical conjugated dienes allows for the synthesis of α,β-unsaturated nitriles with good regioselectivity. rsc.org The selectivity in these reactions can be influenced by the electronic nature of the diene, with electron-deficient dienes often exhibiting superior regioselectivity. rsc.org

The ability to control the regioselectivity of reactions such as the double hydroboration of dienes is also crucial. Cobalt-catalyzed chain-walking double hydroboration provides access to gem-bis(boryl)alkanes with excellent regioselectivity from a broad range of conjugated and non-conjugated dienes. nih.gov

These advanced methodologies underscore the progress in modern synthetic chemistry towards the precise and efficient construction of complex molecules like long-chain conjugated dienes, where control over isomerism is paramount.

Mechanistic Investigations of Tetracosa 1,3 Diene Reactivity

Fundamental Reaction Mechanisms of Conjugated Dienes

The reactivity of conjugated dienes like Tetracosa-1,3-diene is fundamentally different from that of simple alkenes. The system of alternating double and single bonds allows for the delocalization of π-electrons over four carbon atoms, which leads to enhanced stability and unique reaction pathways. numberanalytics.com Electrophilic additions to conjugated dienes, for instance, can result in two different products through 1,2-addition or 1,4-addition. lumenlearning.comlibretexts.org

The mechanism begins with the addition of an electrophile, such as a proton from HBr, to one of the terminal carbons of the diene system (C1). libretexts.orgjove.com This step is regioselective and produces a resonance-stabilized allylic carbocation, where the positive charge is shared between C2 and C4. libretexts.orgslideshare.net The subsequent nucleophilic attack by the bromide ion can occur at either of these positively charged centers. jove.com Attack at C2 yields the 1,2-addition product, while attack at C4 results in the 1,4-addition product. lumenlearning.com

The ratio of these products is often dependent on reaction conditions such as temperature. lumenlearning.comjove.com At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-adduct. lumenlearning.com At higher temperatures, the reaction is under thermodynamic control, and the more stable, typically more substituted, 1,4-adduct is the major product. lumenlearning.com

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state without the formation of intermediates like carbocations or free radicals. numberanalytics.comstereoelectronics.orgslideshare.net These reactions are highly stereospecific, and their outcomes are governed by the symmetry of the molecular orbitals involved. numberanalytics.comsudhirnama.in For conjugated dienes, the most significant pericyclic reactions are cycloadditions, particularly the Diels-Alder reaction. ebsco.com

Detailed Mechanistic Pathways of Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgutexas.edu It is a [4+2] cycloaddition, involving the four π-electrons of the conjugated diene and the two π-electrons of a second molecule, the dienophile. byjus.comjove.com The reaction is a concerted process, meaning all bond breaking and bond forming occur in a single step through a cyclic transition state. unacademy.compsiberg.com

From a molecular orbital perspective, the reaction is explained by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. numberanalytics.comnumberanalytics.com For the reaction to be thermally allowed, the orbitals must overlap in a way that is bonding, which is the case in a suprafacial-suprafacial interaction. byjus.comjove.com In the context of this compound, it would act as the 4π component, reacting with a suitable dienophile (e.g., an alkene with an electron-withdrawing group) to form a substituted cyclohexene (B86901) ring. wikipedia.orgunacademy.com The long alkyl chain of the tetracosa- group would be a substituent on the newly formed ring.

The reaction is generally thermodynamically favorable because two weaker π-bonds are converted into two new, stronger σ-bonds. byjus.comramauniversity.ac.in

Stereochemical Control in Pericyclic Transformations

Pericyclic reactions are renowned for their high degree of stereochemical control. numberanalytics.comtestbook.com The stereochemistry of the starting materials directly dictates the stereochemistry of the product. stereoelectronics.orgsudhirnama.in

Key principles of stereochemical control in the Diels-Alder reaction include:

Syn Addition: The addition of the dienophile to the diene is always a syn addition, meaning both new σ-bonds are formed on the same face of the diene. iitk.ac.in

Retention of Stereochemistry: The stereochemistry of both the diene and the dienophile is retained in the product. A cis-dienophile will result in a product where the substituents are cis on the newly formed ring, and a trans-dienophile will lead to a trans product. Similarly, the geometry of the substituents on the diene is preserved.

The Endo Rule: When the dienophile has a substituent with π-orbitals (e.g., a carbonyl or cyano group), there is a preference for the endo product over the exo product. wikipedia.org This preference is due to favorable secondary orbital interactions between the substituent on the dienophile and the developing π-bond in the transition state. The endo product is the kinetic product, formed faster, while the exo product is often more thermodynamically stable.

For this compound, its conformation must be s-cis to react. utexas.edu The stereochemical outcome of its Diels-Alder reactions would be predictably controlled by these principles, allowing for the synthesis of complex cyclic structures with defined stereocenters.

Oxidative and Reductive Transformation Mechanisms

Beyond pericyclic reactions, conjugated dienes can undergo various oxidative and reductive transformations. These reactions functionalize the diene system by adding new atoms or groups, often with high selectivity.

Metal-Free 1,2-Dioxygenation Reactions of 1,3-Dienes

The dioxygenation of 1,3-dienes presents challenges in selectivity, including olefin site selectivity and 1,2- vs. 1,4-addition. acs.orgnih.gov However, mild, metal-free methods have been developed for the specific 1,2-dioxygenation of 1,3-dienes. nih.govfigshare.com One such method uses TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) in conjunction with carboxylic acids. acs.org

Two mechanistic pathways were considered for this transformation: one involving TEMPO disproportionation and another involving direct radical addition. acs.org Experimental and computational studies suggest the reaction proceeds through the carboxylic acid-driven disproportionation of TEMPO. nih.gov This process generates a TEMPO oxoammonium salt. acs.org The electron-rich diene then attacks this electrophilic oxygen source, forming a carbocation intermediate. acs.org This carbocation is subsequently trapped by the carboxylate anion to yield the final 1,2-dioxygenated product with high site- and regioselectivity. acs.orgresearchgate.net

Table 1: Proposed Mechanism for Metal-Free 1,2-Dioxygenation

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Carboxylic acid promotes TEMPO disproportionation. | TEMPO oxoammonium salt, Carboxylate |

| 2 | 1,3-Diene attacks the oxoammonium salt. | Allylic Carbocation |

| 3 | Carboxylate anion attacks the carbocation. | 1,2-Dioxygenated Product |

This interactive table summarizes the key steps in the proposed metal-free dioxygenation of a 1,3-diene like this compound.

Radical Addition Mechanisms in Diene Functionalization

Conjugated dienes readily undergo addition reactions via radical-chain mechanisms. lumenlearning.compharmaguideline.com Unlike electrophilic additions, which can yield a mixture of products, radical additions to conjugated dienes almost always result in the 1,4-adduct. lumenlearning.comramauniversity.ac.inlibretexts.org

The mechanism is initiated by a radical species, for example, a bromine radical generated from HBr in the presence of peroxides. firsthope.co.in

Initiation: A peroxide initiator decomposes to form radicals, which then react with HBr to generate a bromine radical (Br•). slideshare.net

Propagation Step 1: The bromine radical adds to a terminal carbon (C1) of the conjugated diene. This addition creates a resonance-stabilized allylic radical, with the unpaired electron delocalized between C2 and C4. slideshare.net

Propagation Step 2: The allylic radical abstracts a hydrogen atom from another molecule of HBr. This step can occur at C2 or C4. Due to the greater thermodynamic stability of the resulting double bond, the reaction preferentially occurs at C4, yielding the 1,4-addition product and regenerating a bromine radical to continue the chain reaction. lumenlearning.comfirsthope.co.in

This high selectivity for the 1,4-product is a hallmark of radical addition to conjugated dienes and would be the expected outcome for the radical functionalization of this compound. cjcatal.comresearchgate.net

Table 2: Comparison of Addition Mechanisms to a Conjugated Diene

| Feature | Electrophilic Addition (e.g., HBr) | Radical Addition (e.g., HBr, ROOR) |

|---|---|---|

| Intermediate | Allylic Carbocation libretexts.org | Allylic Radical slideshare.net |

| Major Product(s) | Mixture of 1,2- and 1,4-adducts lumenlearning.com | Predominantly 1,4-adduct libretexts.org |

| Control | Kinetic vs. Thermodynamic Control lumenlearning.com | Thermodynamically driven to the more stable product |

This interactive table compares the key features of electrophilic and radical addition mechanisms for a generic 1,3-diene.

Halogenation Mechanisms

The halogenation of this compound, a conjugated diene, proceeds via an electrophilic addition mechanism. This reaction is characterized by the formation of a resonance-stabilized allylic carbocation intermediate, which leads to the production of two primary products: the 1,2-adduct and the 1,4-adduct. The reaction with a halogen, such as bromine (Br₂) or chlorine (Cl₂), is initiated by the electrophilic attack of the halogen on one of the double bonds. youtube.com

The mechanism can be detailed in the following steps:

Formation of a Bromonium Ion: The reaction begins with the approach of the bromine molecule to the π-electron cloud of one of the double bonds in this compound. The double bond attacks one of the bromine atoms, displacing the other as a bromide ion. A cyclic bromonium ion intermediate is formed. youtube.com

Nucleophilic Attack and Product Formation: The bromide ion then acts as a nucleophile and attacks one of the carbon atoms of the former double bond. This attack can occur at two different positions, leading to the two possible products:

1,2-Addition: The bromide ion attacks the carbon at the C2 position, resulting in the formation of 3,4-dihalotetracosa-1-ene. This is often the kinetic product, favored at lower temperatures, as it is formed more rapidly. youtube.com

1,4-Addition: Alternatively, the bromide ion can attack the carbon at the C4 position. This leads to a rearrangement of the double bond to the C2-C3 position, resulting in the formation of 1,4-dihalotetracosa-2-ene. This is typically the thermodynamic product, favored at higher temperatures due to the greater stability of the internal double bond. youtube.com

The regioselectivity of the reaction is influenced by the stability of the resulting products and the reaction conditions.

Table 1: Products of Halogenation of this compound

| Reactant | Halogen | Product Name | Product Structure | Addition Type |

|---|---|---|---|---|

| This compound | Br₂ | 3,4-Dibromotetracosa-1-ene | C₂₄H₄₆Br₂ | 1,2-Addition |

| This compound | Br₂ | 1,4-Dibromotetracosa-2-ene | C₂₄H₄₆Br₂ | 1,4-Addition |

| This compound | Cl₂ | 3,4-Dichlorotetracosa-1-ene | C₂₄H₄₆Cl₂ | 1,2-Addition |

Catalytic Reaction Mechanisms in Diene Functionalization and Transformation

Catalytic reactions significantly enhance the utility of conjugated dienes like this compound, allowing for selective functionalization and transformation. Catalytic hydrogenation is a prime example of such a reaction.

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bonds in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). msu.edu Similar to halogenation, this reaction can also yield 1,2- and 1,4-addition products.

The mechanism involves the following key steps:

Adsorption: Both the this compound and hydrogen molecules are adsorbed onto the surface of the metal catalyst. msu.edu

Hydrogen Addition: The hydrogen atoms are then added to the diene. The mode of addition determines the product:

1,2-Addition: Addition of hydrogen to one of the double bonds (e.g., at C1 and C2) results in the formation of tetracos-3-ene.

1,4-Addition: Addition of hydrogen to the ends of the conjugated system (at C1 and C4) leads to the formation of tetracos-2-ene. csic.es

Desorption: The resulting alkene product is more weakly adsorbed to the catalyst surface and is subsequently released. msu.edu

The product distribution between 1,2- and 1,4-addition can be influenced by the choice of catalyst and reaction conditions. For instance, certain catalysts may favor the formation of the thermodynamically more stable internal alkene (1,4-adduct). rsc.org Complete hydrogenation to form tetracosane (B166392) can occur with an excess of hydrogen and a highly active catalyst. msu.edu

Table 2: Potential Products of Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product Name | Product Structure | Addition Type |

|---|---|---|---|---|

| This compound | Pd/C, H₂ (1 equiv.) | Tetracos-3-ene | C₂₄H₄₈ | 1,2-Addition |

| This compound | Pd/C, H₂ (1 equiv.) | Tetracos-2-ene | C₂₄H₄₈ | 1,4-Addition |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like Tetracosa-1,3-diene. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the complete atomic connectivity and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the olefinic protons of the conjugated system, the allylic protons, the long aliphatic chain, and the terminal methyl group. The olefinic protons (H-1 to H-4) are anticipated to resonate in the downfield region of approximately 5.0 to 7.0 ppm, a characteristic of hydrogens attached to sp²-hybridized carbons. nih.govlibretexts.org The exact chemical shifts and coupling patterns within this region would be complex and highly dependent on the stereochemistry (E/Z configuration) of the double bonds. The allylic protons on C-5 would appear further downfield than typical aliphatic protons, likely around 2.0 ppm, due to the proximity of the π-system. The bulk of the signal intensity would come from the long methylene (B1212753) (-CH₂-) chain (C6-C23), which would produce a large, overlapping multiplet around 1.2-1.4 ppm. Finally, the terminal methyl group (C-24) protons would appear as a triplet at approximately 0.9 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides complementary information. The four sp² carbons of the conjugated diene system (C-1 to C-4) are expected to appear in the deshielded region of the spectrum, typically between 110 and 150 ppm. libretexts.org The numerous sp³ carbons of the long alkyl chain would generate a series of signals in the range of 22 to 35 ppm. The terminal methyl carbon (C-24) is expected to be the most shielded, with a chemical shift around 14 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the aliphatic signals. pressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-C4 | Olefinic (C=C-C=C) | 5.0 - 7.0 | 110 - 150 |

| C5 | Allylic (-CH₂-) | ~2.0 | ~33 |

| C6-C23 | Aliphatic (-CH₂-)n | 1.2 - 1.4 | 22 - 35 |

| C24 | Terminal (-CH₃) | ~0.9 | ~14 |

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting adjacent protons. Key correlations would be observed between the olefinic protons (H1-H4) and between the last olefinic proton (H4) and the allylic protons (H5). This would confirm the link between the conjugated diene system and the long aliphatic chain. Further correlations would trace the connectivity down the entire length of the -(CH₂)₂₀- chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum. For example, the olefinic proton signals between 5.0-7.0 ppm would correlate with the olefinic carbon signals between 110-150 ppm, confirming their assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by showing correlations between protons and carbons over two or three bonds. columbia.edu HMBC is instrumental in connecting quaternary carbons (which have no attached protons) to the rest of the structure. In this compound, HMBC would show correlations from the allylic protons (H5) to the olefinic carbons C3 and C4, and from the olefinic protons to other carbons within the diene system, providing unambiguous evidence for the placement of the conjugated double bonds at the start of the 24-carbon chain. researchgate.net

High-Resolution 1H and 13C NMR for Microstructure and Stereochemistry

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups and gaining insight into molecular structure and symmetry.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum would be dominated by absorptions from the long alkyl chain but would also show characteristic peaks for the diene.

Key expected absorption bands include:

C-H Stretching: Strong, sharp peaks between 2850 and 2960 cm⁻¹ due to symmetric and asymmetric stretching of the numerous C-H bonds in the sp³-hybridized methylene and methyl groups. Weaker absorptions between 3000 and 3100 cm⁻¹ would correspond to the C-H stretching of the sp²-hybridized carbons in the diene system.

C=C Stretching: Absorptions in the 1600-1650 cm⁻¹ region are characteristic of carbon-carbon double bond stretching. For a conjugated system, two bands may appear, corresponding to symmetric and asymmetric stretching modes.

C-H Bending: A prominent peak around 1465 cm⁻¹ arises from the scissoring vibration of the CH₂ groups. Out-of-plane (OOP) C-H bending vibrations below 1000 cm⁻¹ can provide information about the substitution pattern and stereochemistry of the double bonds.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | sp² C-H (Olefinic) |

| 2960 - 2850 | C-H Stretch | sp³ C-H (Aliphatic) |

| 1650 - 1600 | C=C Stretch | Conjugated Diene |

| ~1465 | C-H Bend | CH₂ Scissoring |

| < 1000 | C-H Bend | C=C-H Out-of-Plane |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that allows for the analysis of solid and liquid samples directly, with minimal to no preparation. While this compound is a single molecule, the ATR-IR method is highly relevant for the characterization of polymers. If this compound were used as a monomer, ATR-IR would be an excellent tool to analyze the resulting polymer, poly(this compound). The technique could monitor the polymerization process by observing the disappearance of the monomer's specific conjugated diene peaks and the appearance of the polymer's broader spectral features. The resulting polymer spectrum would be dominated by the intense aliphatic C-H stretching and bending modes from the long C₂₀H₄₁ side chains.

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR relies on a change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. Symmetrical, non-polar bonds often produce strong Raman signals but weak or absent IR absorptions.

For this compound, the most prominent feature in the Raman spectrum is expected to be the symmetric C=C stretching vibration of the conjugated diene system, which would appear as a very strong band in the 1600-1650 cm⁻¹ region. acs.org This is because the polarizability of the delocalized π-electron system changes significantly during this symmetric vibration. The C-H stretching modes of the aliphatic chain (~2800-3000 cm⁻¹) would also be clearly visible. acs.org The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of the molecule. s-a-s.org

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Polymer Characterization

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the identification, quantification, and structural elucidation of organic compounds like this compound. Various MS techniques, often coupled with chromatographic separation, offer distinct advantages for analyzing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a frontline analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a crucial technique for the study of dienes. In the context of "this compound," GC-MS can be employed to separate it from other hydrocarbons and identify it based on its unique mass spectrum. wikipedia.orgresearchgate.net

The process involves injecting the sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. wikipedia.org

Research on related dienes, such as 1,3-butadiene (B125203), demonstrates the utility of GC-MS in various applications. For instance, it has been used to identify and quantify 1,3-butadiene in human blood, highlighting its sensitivity for trace analysis. nih.gov Furthermore, GC-MS is extensively used in environmental analysis to detect and measure pollutants, and in the food and beverage industry to analyze aromatic compounds. wikipedia.org Studies on engine exhaust have also utilized GC-MS to speciate and quantify hydrocarbons, including 1,3-butadiene. researchgate.net

| Parameter | Value | Reference |

| Application | Identification and quantification of 1,3-butadiene | nih.gov |

| Sample Matrix | Human Blood | nih.gov |

| Linearity Range | 50 to 500 µg/mL | nih.gov |

| Limit of Detection (LOD) | 10 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 50 µg/mL | nih.gov |

| Intra-day Precision | < 6.08% | nih.gov |

| Inter-day Precision | < 6.08% | nih.gov |

| Accuracy | 96.98% - 103.81% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.org This method is ideal for analyzing complex mixtures and identifying unknown chemical species, making it highly suitable for studying "this compound" in various matrices. measurlabs.com LC-MS is especially valuable for non-volatile or thermally labile compounds that are not amenable to GC-MS. thermofisher.com

In an LC-MS system, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. researchgate.net The interface between the LC and MS is critical as it facilitates the transfer of the liquid eluent into the vacuum environment of the mass spectrometer. wikipedia.org LC-MS/MS adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This provides detailed structural information and enhances selectivity in complex samples. nih.gov

The application of LC-MS/MS has been demonstrated in the analysis of metabolites of 1,3-butadiene in urine, where it serves as a method for biomarker monitoring. nih.gov This highlights the technique's sensitivity and precision. The method's robustness is evident from the high recovery rates and low limits of detection achieved. nih.gov LC-MS is widely used across various sectors, including biotechnology, environmental monitoring, and the pharmaceutical and food industries, for the analysis of a wide range of organic compounds. wikipedia.orgmeasurlabs.com

| Parameter | Analyte | Value (Human Urine) | Value (Rat Urine) | Reference |

| Precision | MHBMA | ≤11.2% | ≤17% | nih.gov |

| Precision | DHBMA | ≤7.2% | ≤19% | nih.gov |

| Recovery Rate | MHBMA & DHBMA | ~100% | ~115% | nih.gov |

| Limit of Detection (LOD) | MHBMA | 0.9 ng/ml | 1.5 ng/ml | nih.gov |

| Limit of Detection (LOD) | DHBMA | 23 ng/ml | 33 ng/ml | nih.gov |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides valuable structural information about unknown compounds by creating reproducible mass spectra. chemrxiv.org In EIMS, the sample is bombarded with a high-energy electron beam, typically at 70 eV, which causes the molecule to ionize and fragment. chemrxiv.orgresearchgate.net The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used for identification by comparison with spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). chemrxiv.org

For a compound like "this compound," EIMS would produce a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ion peaks resulting from the cleavage of C-C and C-H bonds. The analysis of these fragments can help to deduce the structure of the original molecule. While EIMS can lead to extensive fragmentation, which sometimes results in a small or absent molecular ion peak, the detailed fragmentation pattern is a significant advantage for structural elucidation. researchgate.net The NIST WebBook provides a large collection of EIMS data for various compounds, which can be a valuable resource for identifying unknowns. nist.gov It is important to note that inadvertent chemical ionization can sometimes occur in the electron ionization chamber, which could potentially complicate the interpretation of the mass spectrum. chemrxiv.org

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mdpi.com When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. This diffraction pattern is unique to the crystalline structure of the material. uni-siegen.de For "this compound," XRD analysis would be applicable if the compound can be obtained in a crystalline or semi-crystalline solid form.

The technique can provide information on various structural properties, including:

Phase Identification: Identifying the specific crystalline phase or phases present in a sample. mdpi.com

Crystallite Size and Strain: The broadening of diffraction peaks can be used to determine the size of the crystallites and the amount of strain within the lattice.

Lattice Parameters: Precise measurement of the dimensions of the unit cell. mdpi.com

Crystal Orientation: Determining the preferred orientation of crystallites in a polycrystalline sample. mdpi.com

The principles of XRD are based on Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes. cityu.edu.hk Analysis of the positions and intensities of the diffraction peaks allows for the reconstruction of the crystal structure. researchgate.net

Electron Microscopy

Electron microscopy techniques utilize a beam of electrons to create a highly magnified image of a sample. These methods offer significantly higher resolution than light microscopy and can provide detailed information about the surface morphology and structure of materials.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a sample at high magnifications. electron-microscopes.com In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. electron-microscopes.comtescan.com

For "this compound," SEM analysis would be useful for examining the morphology of the compound in its solid state. This could include:

Observing the shape and size of crystals or particles. nih.gov

Examining the surface texture and features. researchgate.net

Assessing the homogeneity and quality of a solid sample.

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides nanoscale resolution, making it invaluable for visualizing the morphology and internal structure of materials. In the context of "this compound," while direct imaging of individual molecules is challenging, TEM is instrumental when the diene is part of a larger assembly, such as a polymer matrix or a self-assembled nanostructure.

Research Findings:

High-resolution TEM (HR-TEM) could potentially provide insights into the crystalline nature of bulk "this compound" or its aggregates, revealing lattice fringes and crystal defects. Electron diffraction, a technique often coupled with TEM, could be used to determine the crystal structure of solid "this compound."

The following table outlines the potential applications of TEM in the analysis of "this compound" and related systems.

| Application of TEM | Information Obtained | Expected Observations for this compound Systems |

| Morphological Analysis | Size, shape, and distribution of particles or domains. | In a polymer blend, could show phase separation or uniform distribution of the diene component. |

| Internal Structure Imaging | Visualization of internal features, defects, and ordering. | For self-assembled structures, could reveal lamellar, cylindrical, or spherical morphologies. |

| High-Resolution Imaging | Atomic-scale resolution of crystalline structures. | Could potentially show the molecular packing in crystalline "this compound." |

| Electron Diffraction | Determination of crystal lattice parameters and symmetry. | Would provide definitive structural information on the solid-state packing of the molecule. |

Other Advanced Analytical Techniques

Beyond TEM and optical spectroscopy, a range of other analytical techniques would be essential for the complete characterization of "this compound." These methods provide complementary information about the molecule's structure, purity, and thermal properties.

Research Findings:

While no specific data sets for "this compound" are available, the table below outlines key analytical techniques and the type of information they would provide for this compound.

| Analytical Technique | Information Provided | Expected Findings for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Detailed information on the chemical environment of each proton and carbon atom. | Would confirm the connectivity of the carbon skeleton, the position and stereochemistry of the double bonds, and the structure of the long alkyl chain. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation pattern. | Would confirm the molecular formula (C24H46) and provide structural information through analysis of fragment ions. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Would show characteristic C=C stretching vibrations for the conjugated diene around 1600-1650 cm-1 and C-H stretching and bending vibrations for the alkyl chain. |

| Gas Chromatography (GC) | Purity and retention time. | Can be used to separate and quantify "this compound" from a mixture, assessing its purity. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, glass transition). | Would determine the melting point and reveal any phase transitions of the solid material. |

Computational and Theoretical Chemistry Studies of Tetracosa 1,3 Diene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies were found that specifically apply Density Functional Theory to analyze the electronic structure or reactivity of Tetracosa-1,3-diene. Such studies would typically involve the calculation of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential to predict its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available literature on the use of molecular dynamics simulations to explore the conformational landscape or intermolecular interactions of this compound. These simulations would be valuable for understanding its physical properties and how it interacts with other molecules in various environments.

Quantum Chemical Calculations for Reaction Energetics and Transition States

A search for quantum chemical calculations detailing the energetics and transition states of reactions involving this compound yielded no results. This type of research is crucial for understanding reaction mechanisms and predicting reaction rates and product distributions.

Computational Modeling of Stereoselectivity in Diene-Related Transformations

No computational models have been published that investigate the stereoselectivity of chemical transformations involving this compound. This area of study is particularly important for the synthesis of stereochemically pure compounds.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Precision Synthesis and Functionalization of Long-Chain Dienes

The precise synthesis and functionalization of long-chain dienes like Tetracosa-1,3-diene remain a formidable challenge in organic chemistry. The development of novel catalytic systems is paramount to controlling the regioselectivity and stereoselectivity of reactions involving these extended hydrocarbon chains. Current research is pushing the boundaries of transition-metal catalysis to achieve unprecedented levels of precision.

Recent advancements have seen the emergence of innovative catalysts that offer greater control over diene synthesis. For instance, palladium-catalyzed cross-coupling reactions are being refined for the stereoselective construction of conjugated dienes. nih.govacs.orgnih.gov Similarly, cobalt-based catalysts have shown promise in the regio- and enantioselective hydrofunctionalization of 1,3-dienes, such as hydrosilylation and hydroboration. nih.gov Ruthenium catalysts are also being explored for their ability to induce remote conjugative isomerization in long-chain alkenes, providing a pathway to branched 1,3-dienes with high stereoselectivity. nih.gov

Furthermore, the development of catalysts for the functionalization of long-chain hydrocarbons is a critical area of investigation. This includes the use of iron-based catalysts in Fischer-Tropsch synthesis to produce long-chain hydrocarbons, which can then be further modified. chemrxiv.org The design of catalysts that can selectively functionalize specific positions on a long aliphatic chain is a key goal, with techniques like hydroboration-isomerization showing potential for directing functional groups to terminal positions. nih.gov

The following table summarizes some of the promising catalytic systems and their applications in the synthesis and functionalization of dienes and long-chain hydrocarbons:

| Catalyst System | Reaction Type | Application | Key Advantages |

| Palladium-based | Cross-coupling | Stereoselective synthesis of conjugated dienes | High stereoselectivity |

| Cobalt-based | Hydrofunctionalization | Synthesis of chiral silanes and boronates from dienes | High regio- and enantioselectivity |

| Ruthenium-based | Isomerization | Synthesis of branched 1,3-dienes | Control over complex structures |

| Iron-based (Fischer-Tropsch) | Carbon-carbon bond formation | Production of long-chain hydrocarbon precursors | Utilization of syngas |

| Gold-catalyzed | Polyene cyclization | Construction of complex polycyclic structures | High efficiency in forming multiple stereocenters |

These catalytic advancements are expected to pave the way for the efficient and precise synthesis of complex molecules derived from long-chain dienes, including this compound, opening up new avenues for materials science and medicinal chemistry.

Exploration of Bio-Inspired and Enzymatic Synthetic Routes to this compound

Nature provides a rich blueprint for the synthesis of complex molecules, and the field of bio-inspired and enzymatic synthesis seeks to harness these processes for chemical production. The biosynthesis of long-chain hydrocarbons and polyenes in various organisms offers valuable insights for developing sustainable routes to compounds like this compound. nih.govunl.ptacs.org

One promising avenue is the use of enzymes, such as alkenol dehydratases, for the production of conjugated dienes. google.com Research in this area is focused on designing novel biocatalysts that can convert bio-based feedstocks into valuable diene compounds. This approach offers the potential for highly selective and environmentally benign synthesis under mild reaction conditions.

Furthermore, the study of microbial hydrocarbon biosynthesis reveals pathways for the creation of long-chain olefins. nih.gov Some bacteria utilize a "head-to-head" condensation of fatty acids to produce long-chain hydrocarbons with specific double bond placements. Understanding and engineering these pathways could lead to the direct microbial production of this compound or its precursors from renewable resources.

Bio-inspired strategies, such as biomimetic polyene cyclizations, are also gaining traction. engineering.org.cnresearchgate.netnih.gov These reactions mimic the enzymatic processes that organisms use to construct complex cyclic structures from linear polyene precursors. While not directly producing linear dienes, the principles of substrate pre-organization and controlled reactivity within a catalytic pocket can inform the design of synthetic catalysts that operate with enzyme-like precision.

The development of these bio-inspired and enzymatic routes is a long-term goal that promises to revolutionize the synthesis of long-chain dienes, making it more sustainable and efficient.

Advanced In-Situ and Operando Characterization of Diene Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. Advanced in-situ and operando spectroscopic techniques are becoming indispensable tools for studying the transient intermediates and catalyst dynamics during diene synthesis and functionalization. nih.govkit.edunih.govrsc.orgdtu.dk

These techniques allow researchers to observe the reaction as it happens, providing real-time information on the species present and their transformations. Key methods include:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can identify functional groups and track their changes throughout a reaction, providing insights into reaction kinetics and the formation of intermediates. springernature.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about reaction components in the solution phase, helping to elucidate reaction pathways. researchgate.net

In-situ UV-Vis Spectroscopy: This method is useful for studying conjugated systems and can track the formation and consumption of colored intermediates or products. nih.govscribd.com

Operando X-ray Absorption Spectroscopy (XAS): XAS provides information about the electronic structure and coordination environment of metal catalysts under reaction conditions, helping to identify the active state of the catalyst. kit.edu

By combining these techniques, a more complete picture of the catalytic cycle can be constructed. For example, in the cobalt-catalyzed dimerization of dienes and acrylates, in-situ IR spectroscopy has been used to monitor reactant concentrations and identify product inhibition, leading to a better understanding of the reaction mechanism. nih.gov Similarly, operando studies on catalysts for ethanol (B145695) conversion to 1,3-butadiene (B125203) have used a combination of DRIFTS, UV-Vis, and X-ray techniques to correlate the catalyst structure with its reactivity. osti.gov

The application of these advanced characterization methods to the synthesis of long-chain dienes like this compound will be instrumental in optimizing reaction conditions, improving catalyst performance, and uncovering novel reaction pathways.

Integration of Machine Learning and AI in Predicting Diene Reactivity and Designing Novel Applications

One key area is the prediction of reactivity. ML models are being developed to predict the outcomes of reactions involving dienes, such as the Diels-Alder reaction. chemrxiv.orgnih.govacs.orgchemrxiv.org By training on large datasets of known reactions, these models can learn the complex relationships between reactant structures and reaction selectivity and yield, enabling the rapid screening of potential reaction pathways.

AI is also being applied to catalyst design. mdpi.comdntb.gov.uaacs.org Machine learning algorithms can analyze vast datasets of catalyst structures and performance metrics to identify key features that lead to high activity and selectivity. This data-driven approach can guide the design of novel catalysts for diene polymerization and functionalization, reducing the need for extensive trial-and-error experimentation.

Furthermore, AI can be used to design novel applications for dienes like this compound. By predicting the properties of polymers based on their monomer composition, AI can help in the design of new materials with tailored characteristics. researchgate.netnih.gov This could lead to the development of advanced polymers with specific mechanical, thermal, or electronic properties for a wide range of applications, including elastomers, adhesives, and specialty plastics. mdpi.combioengineer.org

The synergy of AI with automated synthesis and high-throughput screening promises to create a closed-loop discovery process, where new catalysts and materials are designed, synthesized, and tested in a highly efficient and autonomous manner. This will undoubtedly accelerate the pace of innovation in the field of long-chain dienes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.